molecular formula C31H33FO5 B11601393 9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11601393
M. Wt: 504.6 g/mol
InChI Key: OXGMMZMMYUEHRV-UHFFFAOYSA-N
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Description

The compound 9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule characterized by its unique structural features. This compound contains a xanthene core, which is a tricyclic structure, and is substituted with fluorophenyl and methoxy groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a fluorophenyl methoxy derivative and a xanthene precursor in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial synthesis often employs robust and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE exerts its effects is complex and involves multiple molecular targets and pathways. The fluorophenyl and methoxy groups play a crucial role in its interaction with biological molecules, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: can be compared with other similar compounds, such as:

    Fluorophenyl derivatives: These compounds share the fluorophenyl group and may exhibit similar chemical reactivity and biological activities.

    Methoxy-substituted xanthenes: These compounds have similar structural features and may be used in similar applications.

The uniqueness of 9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C31H33FO5

Molecular Weight

504.6 g/mol

IUPAC Name

9-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C31H33FO5/c1-30(2)13-21(33)28-25(15-30)37-26-16-31(3,4)14-22(34)29(26)27(28)18-10-11-23(24(12-18)35-5)36-17-19-8-6-7-9-20(19)32/h6-12,27H,13-17H2,1-5H3

InChI Key

OXGMMZMMYUEHRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC)C(=O)C1)C

Origin of Product

United States

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